molecular formula C15H11F B3368106 1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene CAS No. 205108-04-9

1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene

Cat. No.: B3368106
CAS No.: 205108-04-9
M. Wt: 210.25 g/mol
InChI Key: LLOHRTBWXVCTNS-UHFFFAOYSA-N
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Description

1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene is an organic compound that belongs to the class of fluoroarenes These compounds are characterized by the presence of a fluorine atom attached to an aromatic ring The compound also features a phenyl-propa-1,2-dienyl group, which is a type of alkyne derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 1-bromo-4-(1-phenyl-propa-1,2-dienyl)-benzene, using a fluorinating agent like silver fluoride (AgF) or potassium fluoride (KF) under appropriate conditions.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions safely. The choice of fluorinating agent and reaction conditions can vary depending on the desired yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under suitable conditions.

    Addition Reactions: The alkyne group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Addition: Electrophiles like halogens or hydrogen halides can add across the alkyne bond.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while addition reactions can produce dihalo or hydrohalo derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene depends on its specific interactions with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-phenylbenzene: Lacks the alkyne group but shares the fluoroarene structure.

    1-Bromo-4-(1-phenyl-propa-1,2-dienyl)-benzene: Similar structure but with a bromine atom instead of fluorine.

    1-Fluoro-4-(1-phenyl-ethynyl)-benzene: Similar structure but with an ethynyl group instead of the propa-1,2-dienyl group.

Properties

InChI

InChI=1S/C15H11F/c1-2-15(12-6-4-3-5-7-12)13-8-10-14(16)11-9-13/h3-11H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOHRTBWXVCTNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C=C(C1=CC=CC=C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60474102
Record name 1-Fluoro-4-(1-phenylpropadienyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205108-04-9
Record name 1-Fluoro-4-(1-phenylpropadienyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60474102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene
Reactant of Route 2
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene
Reactant of Route 3
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene
Reactant of Route 4
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene
Reactant of Route 5
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene
Reactant of Route 6
1-Fluoro-4-(1-phenyl-propa-1,2-dienyl)-benzene

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